molecular formula C6H14O2S2 B1329408 3,6-Dithia-1,8-octanediol CAS No. 5244-34-8

3,6-Dithia-1,8-octanediol

Cat. No. B1329408
CAS RN: 5244-34-8
M. Wt: 182.3 g/mol
InChI Key: PDHFSBXFZGYBIP-UHFFFAOYSA-N
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Description

3,6-Dithia-1,8-octanediol is a secondary sulfur-based catalyst poison . It has been used as an exogenous chelator to evaluate a membrane-permeable copper-selective fluorescent sensor for imaging of kinetically labile copper pools .


Synthesis Analysis

3,6-Dithia-1,8-octanediol has been used in the asymmetric total synthesis of (+)-6-epi-castanospermine and polyhydroxylated alkaloid . It has also been used in the synthesis of new polyurethane elastomers based on poly(tetramethylene ether) glycol, hexamethylene diisocyanate, and chain extenders with different structures .


Molecular Structure Analysis

The molecular formula of 3,6-Dithia-1,8-octanediol is C6H14O2S2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3,6-Dithia-1,8-octanediol has been used as an exogenous chelator to evaluate a membrane-permeable copper-selective fluorescent sensor for imaging of kinetically labile copper pools .


Physical And Chemical Properties Analysis

3,6-Dithia-1,8-octanediol is a solid at 20°C . It has a melting point of 63-64°C and a boiling point of 100°C at 2 mmHg . It is soluble in methanol .

Scientific Research Applications

1. Preconcentration and Determination of Lead in Milk

A novel functionalized silica containing 3,6-dithia-1,8-octanediol (Si-DIO) was synthesized and used for the preconcentration and determination of Pb(II) in milk samples. This approach employed a multicommuted flow system coupled to flame atomic absorption spectrometry (FAAS), demonstrating an enrichment factor of 28 times and a retention efficiency higher than 99% for Pb(II) ion detection (da Silva et al., 2015).

2. Heavy Metal Adsorbents in Wastewater

The compound 3,6-dithia-1,8-octanediol was grafted onto the internal aluminol surfaces of kaolinite clay minerals, creating a new clay nanohybrid adsorbent material. These materials demonstrated significant potential for heavy metal adsorption in wastewater treatment, particularly for zinc removal (Struijk, Rocha, & Detellier, 2017).

3. Polymer Science and Synthesis

The addition reaction of 3,6-dithia-1,8-octanediol with various diisocyanates was studied, resulting in the synthesis of NCO-and SH-terminated linear thiocarbamate telechelics. This investigation highlights the compound's role in creating specific polymer structures (Klemm & Stöckl, 1991).

Safety And Hazards

3,6-Dithia-1,8-octanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHFSBXFZGYBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063740
Record name Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-
Source EPA DSSTox
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Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dithia-1,8-octanediol

CAS RN

5244-34-8
Record name 3,6-Dithia-1,8-octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5244-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dithiaoctanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005244348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-ethylenedithiodiethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DITHIAOCTANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBC80263G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an ice bath, 25 g of dithioglycol was stirred and thereto, was added dropwise 1.1 equivalent of a methanol solution of sodium methoxide. Further, 44 g of ethylene chlorohydrin was added dropwise thereto. After the conclusion of the dropwise addition, the reaction mixture was allowed to stand for 10 hours at a room temperature. Then, sodium chloride deposited was removed by filtration, and the resulting filtrate was concentrated. The thus obtained white crystals were recrystallized from acetone. Melting Point 65° C., Yield 25 g.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
PAB da Silva, GCS de Souza, DMS Leoterio… - Journal of Food …, 2015 - Elsevier
Novel functionalized silica, containing 3,6-dithia-1,8-octanediol (Si-DIO), was synthesized and characterized by infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), …
Number of citations: 14 www.sciencedirect.com
WG Mitchell, MM Jones - Journal of Inorganic and Nuclear Chemistry, 1978 - Elsevier
Four new chelating agents containing vicinal thioether groups have been prepared by the addition of the appropriate thiols to acetylenedicarboxylic acid. These new compounds are 4,5-…
Number of citations: 11 www.sciencedirect.com
S Oprea, D Timpu, V Oprea - Journal of Polymer Research, 2019 - Springer
In this study, the effect of the structure and amount of the chain extenders on the morphological image and physico-chemical properties of some new polyurethane elastomers has been …
Number of citations: 26 link.springer.com
T Saito, Y Takagi, N Okamoto, K Kondo… - ECS Meeting …, 2012 - iopscience.iop.org
2. Experimental Procedures After the mixed acid oxidation and the catalytic treatment by Sn-Pd containing solution, electroless plating on multi-wall CNTs (MWCNTs) was carried out. …
Number of citations: 0 iopscience.iop.org
J Izdebska‐Podsiadły… - Coloration …, 2018 - Wiley Online Library
The aim of this work was to study the influence of a glycerol derivative with thiol groups, 3,6‐dithia‐1,8‐octanediol ( DTO ), on light fastness of prints overprinted with water‐based …
Number of citations: 7 onlinelibrary.wiley.com
P Jõul, M Vaher, M Kuhtinskaja - Chemosphere, 2018 - Elsevier
In this study, SPE method using a carbon aerogel(CA)-based sorbent was developed and evaluated for the simultaneous extraction of sulfur mustard (HD) degradation products from …
Number of citations: 19 www.sciencedirect.com
M Struijk, F Rocha, C Detellier - Applied Clay Science, 2017 - Elsevier
A new clay nanohybrid adsorbent material was obtained by grafting the compound 3,6-dithia-1,8-octanediol (HO(CH 2 ) 2 S(CH 2 ) 2 S(CH 2 ) 2 OH) onto the internal aluminol surfaces …
Number of citations: 23 www.sciencedirect.com
L Huang, R Subramanian, J Wang, JK Oh, Z Ye - Molecular Catalysis, 2020 - Elsevier
Selective hydrogenation of alkynes to alkenes facilitated by Pd nanocatalysts is an important chemical transformation. To enhance alkene selectivity, small molecular ligands have often …
Number of citations: 11 www.sciencedirect.com
PA D'Agostino, LR Provost, JR Hancock - Journal of Chromatography a, 1998 - Elsevier
Packed capillary column liquid chromatography (LC)–electrospray mass spectrometry (ESI-MS) was used to identify munitions grade mustard hydrolysis products, including five longer …
Number of citations: 75 www.sciencedirect.com
NV Kaminskaia, NM Kostić - Journal of the Chemical Society, Dalton …, 2001 - pubs.rsc.org
Several new palladium(II) complexes containing acetoxime as a unidentate ligand were synthesized from cis-[Pd(en)(solv)2]2+1a and cis-[Pd(dtod)(solv)2]2+1b, in which the …
Number of citations: 9 pubs.rsc.org

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